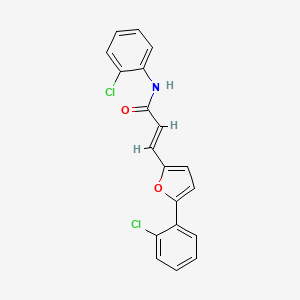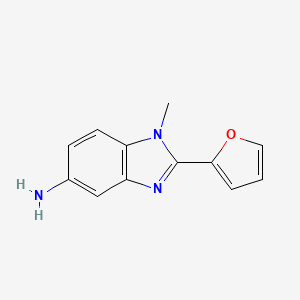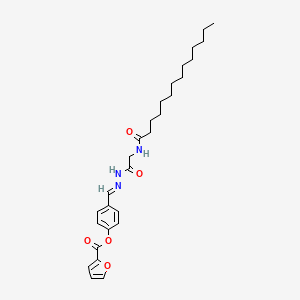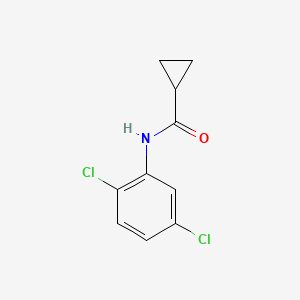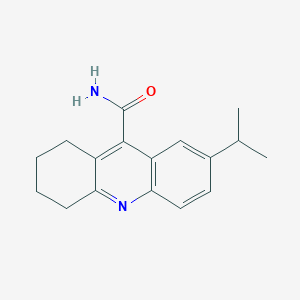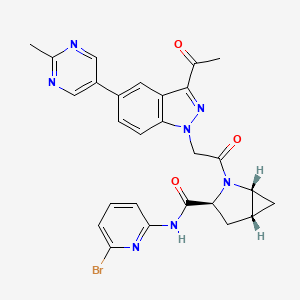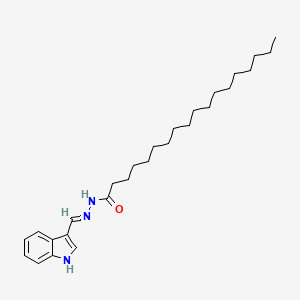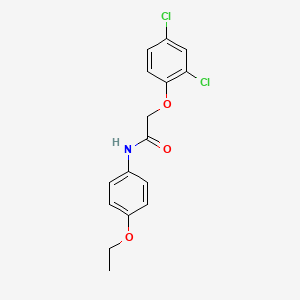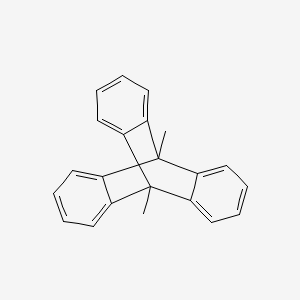
9,10-Dimethyltriptycene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9,10-Dimethyltriptycene is a derivative of triptycene, a hydrocarbon with a unique paddlewheel or propeller-shaped structure. The compound is characterized by the presence of two methyl groups at the 9 and 10 positions of the triptycene core. This structural modification imparts distinct chemical and physical properties to the molecule, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Dimethyltriptycene typically involves the Diels-Alder reaction between anthracene and benzoquinone, followed by methylation at the 9 and 10 positions. One common method involves the use of methyl iodide and a strong base such as potassium tert-butoxide to introduce the methyl groups . The reaction is carried out under anhydrous conditions to prevent side reactions and ensure high yield.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve efficiency. The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 9,10-Dimethyltriptycene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions using lithium aluminum hydride or sodium borohydride can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can introduce various functional groups at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Chloromethylation using formaldehyde and hydrochloric acid.
Major Products:
Oxidation: Quinones.
Reduction: Reduced triptycene derivatives.
Substitution: Chloromethylated triptycene.
Scientific Research Applications
9,10-Dimethyltriptycene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a molecular probe in biological systems.
Medicine: Explored for its anti-cancer properties and as a component in drug delivery systems.
Industry: Utilized in the production of advanced materials such as liquid crystals and chemical sensors
Mechanism of Action
The mechanism of action of 9,10-Dimethyltriptycene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into various binding sites, influencing biochemical processes. For example, in anti-cancer research, it has been shown to inhibit the activity of certain enzymes involved in cell proliferation .
Comparison with Similar Compounds
Triptycene: The parent compound with no methyl groups.
9,10-Dihydro-9,10[1′,2′]-benzenoanthracene: Another derivative with different substituents.
9,10-Bis(acetoxymethyl)triptycene: A derivative with acetoxymethyl groups at the 9 and 10 positions
Uniqueness: 9,10-Dimethyltriptycene stands out due to its specific methylation pattern, which imparts unique chemical reactivity and physical properties. This makes it particularly useful in applications requiring precise molecular interactions and stability .
Properties
CAS No. |
15254-35-0 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1,8-dimethylpentacyclo[6.6.6.02,7.09,14.015,20]icosa-2,4,6,9,11,13,15,17,19-nonaene |
InChI |
InChI=1S/C22H18/c1-21-15-9-3-6-12-18(15)22(2,19-13-7-4-10-16(19)21)20-14-8-5-11-17(20)21/h3-14H,1-2H3 |
InChI Key |
UAGSYLDTDRCQAE-UHFFFAOYSA-N |
Canonical SMILES |
CC12C3=CC=CC=C3C(C4=CC=CC=C41)(C5=CC=CC=C25)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


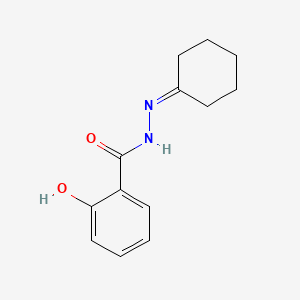

![3-[1-[(2R,3R)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B11938190.png)
![ethene;[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] 4-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylperoxy]-4-oxobutanoate](/img/structure/B11938192.png)

